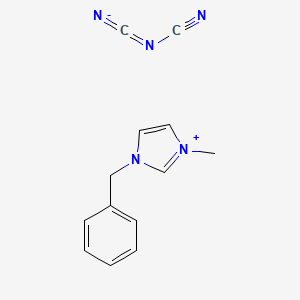

1-Benzyl-3-methylimidazolium dicyanamide

Description

1-Benzyl-3-methylimidazolium dicyanamide ([BzMIM][DCA]) is an ionic liquid (IL) composed of a 1-benzyl-3-methylimidazolium cation and a dicyanamide ([DCA]⁻) anion. Its molecular formula is C₁₃H₁₃N₅, with a molar mass of 239.27 g/mol . Key physicochemical properties include a density of 1.16 g/cm³ at 24°C, viscosity of 79 cP at 25°C, and ionic conductivity of 2.95 mS/cm at 30°C . Synthesized via anion exchange metathesis (e.g., reacting 1-benzyl-3-methylimidazolium chloride with sodium dicyanamide in acetone) , it is commercially available at purities >98% and priced at $136.64–$7,936.10 depending on quantity .

[BzMIM][DCA] is primarily used in hydrocarbon separation processes, such as hexane/hex-1-ene, cyclohexane/cyclohexene, and ethylbenzene/styrene separations, due to its high selectivity and solvent capacity . The benzyl substituent on the imidazolium cation enhances π-π interactions with aromatic hydrocarbons, while the [DCA]⁻ anion contributes to low viscosity and high conductivity .

Properties

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;cyanoiminomethylideneazanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.C2N3/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;3-1-5-2-4/h2-8,10H,9H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXUHEPOUQAWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(=[N-])=NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Benzyl-3-methylimidazolium Chloride

The cation component, 1-benzyl-3-methylimidazolium ([BzMIM]), is synthesized via nucleophilic substitution between 1-methylimidazole and benzyl chloride.

Reagents and Conditions

-

1-Methylimidazole : 1.0 molar equivalent

-

Benzyl chloride : 1.1 molar equivalents (10% excess to drive reaction completion)

-

Solvent : Acetonitrile (anhydrous)

-

Temperature : Reflux at 338 K (65°C) for 12–16 hours

-

Workup : Rotary evaporation to remove solvent, followed by precipitation in diethyl ether.

Mechanism

The reaction proceeds via an S2 mechanism, where the benzyl chloride’s electrophilic carbon is attacked by the nitrogen of 1-methylimidazole, forming the imidazolium chloride salt.

Anion Exchange to Dicyanamide

The chloride anion is replaced with dicyanamide ([DCA]) through metathesis with sodium dicyanamide (Na[DCA]).

Reagents and Conditions

-

1-Benzyl-3-methylimidazolium chloride : 1.0 molar equivalent

-

Sodium dicyanamide : 1.05 molar equivalents

-

Solvent : Deionized water or ethanol

-

Temperature : Room temperature (298 K) with stirring for 4–6 hours

-

Workup : Filtration to remove NaCl precipitate, followed by solvent evaporation and drying under vacuum.

Critical Considerations

-

Water Content : Residual water must be minimized (<300 ppm) to ensure ionic liquid stability.

-

Purity : Final product purity exceeds 97% when synthesized under anhydrous conditions.

Industrial-Scale Production

Industrial methods optimize for cost, throughput, and environmental impact.

Continuous Flow Reactor Systems

Purification Techniques

-

Activated Charcoal Treatment : Removes colored impurities without altering ionic liquid structure.

Analytical Validation

Structural Characterization

Purity Assessment

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 16–20 hours | 2–4 hours |

| Yield | 85–92% | 90–95% |

| Solvent Consumption | High (batch processing) | Low (closed-loop systems) |

| Energy Input | Moderate (reflux) | Low (continuous flow) |

Emerging Innovations

Microwave-Assisted Synthesis

Chemical Reactions Analysis

1-Benzyl-3-methylimidazolium dicyanamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can also be performed, often leading to the formation of simpler imidazolium derivatives.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Characteristics

Molecular Formula: C₁₃H₁₃N₅

Molecular Weight: 239.28 g/mol

Melting Point: Approximately -21 °C

Density: 1.16 g/cm³ at 24 °C

Viscosity: 78.5 cP at 25 °C

These properties make BzMIM-DCA a versatile solvent and catalyst in various chemical reactions.

Chemistry Applications

BzMIM-DCA is utilized extensively in organic synthesis due to its effectiveness as a solvent and catalyst:

- Solvent for Organic Reactions: It enhances reaction rates and yields in processes such as polymerization and alkylation.

- Catalysis: It facilitates various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form different products depending on the oxidizing agent used.

Table 1: Summary of Chemical Reactions Involving BzMIM-DCA

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts BzMIM-DCA to various products | Potassium permanganate |

| Reduction | Forms simpler imidazolium derivatives | Sodium borohydride |

| Substitution | Replaces dicyanamide anion with others | Halides |

Biological Applications

Research into the biological activity of BzMIM-DCA indicates potential applications in biochemistry:

Case Study: Antimicrobial Activity

A study evaluated the cytotoxic effects of BzMIM-DCA on bacterial strains, revealing that it inhibited growth at certain concentrations. Further research is needed to elucidate its mechanism of action.

Industrial Applications

BzMIM-DCA is also applied in industrial settings:

- Separation Processes: It shows promise in the separation of complex mixtures, such as alkane/alkene separations, due to its unique solubility properties .

- Electrochemical Applications: Its low volatility and thermal stability make it suitable for use in electrochemical devices.

- Lubricant Additives: It can be used as an additive in lubricants to improve performance under various conditions.

Table 2: Industrial Applications of BzMIM-DCA

| Application Type | Description |

|---|---|

| Separation Processes | Effective for complex mixture separations |

| Electrochemistry | Suitable for electrochemical devices |

| Lubricants | Enhances lubricant performance |

Research Insights

Recent studies have focused on the interactions between BzMIM-DCA and other solvents:

- A study measured activity coefficients for binary mixtures involving BzMIM-DCA using gas-liquid chromatography at varying temperatures. The results indicated high selectivity for separating hydrocarbons like hexane/hex-1-ene .

Table 3: Selectivity Data from Recent Studies

| Mixture | Selectivity |

|---|---|

| Hexane/Hex-1-ene | High |

| Cyclohexane/Cyclohexene | Moderate |

| Ethylbenzene/Styrene | High |

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylimidazolium dicyanamide involves its interaction with various molecular targets. In chemical reactions, it acts as a solvent or catalyst, facilitating the reaction by stabilizing intermediates and transition states . In biological systems, it can disrupt cell membranes and proteins, leading to its antimicrobial effects . The pathways involved depend on the specific application and conditions .

Comparison with Similar Compounds

(a) 1-Butyl-3-methylimidazolium Dicyanamide ([BMIM][DCA])

- Structure : [BMIM]⁺ (butyl chain) with [DCA]⁻.

- Properties : Lower molar mass (205.26 g/mol ) and viscosity compared to [BzMIM][DCA]. Exhibits higher separation selectivity for short-chain hydrocarbons (e.g., propane/propene) but lower capacity due to smaller substituent size .

- Price : ~$27,000–60,000 JPY (25–100 g) .

(b) 1-Allyl-3-methylimidazolium Dicyanamide ([AMIM][DCA])

(c) 1-Benzyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([BzMIM][NTf₂])

- Structure : [BzMIM]⁺ with [NTf₂]⁻.

- Properties : Higher thermal stability and hydrophobicity due to the [NTf₂]⁻ anion. Lower selectivity but higher capacity than [BzMIM][DCA] in hydrocarbon separations .

- Price : ~$145.18–$8,309.42 .

Performance in Hydrocarbon Separations

*Estimated from molecular formula. †Literature estimates for similar ILs.

- Substituent Size Impact : Larger substituents (e.g., benzyl in [BzMIM][DCA]) reduce selectivity but increase solvent capacity compared to shorter chains (e.g., butyl in [BMIM][DCA]) .

- Anion Effects : [DCA]⁻-based ILs ([BzMIM][DCA], [BMIM][DCA]) exhibit lower viscosity and higher conductivity than [NTf₂]⁻ analogues, favoring faster mass transfer in separations .

Biological Activity

1-Benzyl-3-methylimidazolium dicyanamide ([BzMIM][DCA]) is an ionic liquid that has garnered attention for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores its biochemical properties, mechanisms of action, cellular effects, and potential applications, supported by data tables and research findings.

This compound exhibits unique biochemical properties that make it suitable for various applications. Its role as a solvent and catalyst is significant in biochemical reactions.

- Solvent Properties : It enhances the solubility of biomolecules, facilitating extraction and purification processes.

- Catalytic Activity : The compound can act as a catalyst in organic reactions, influencing reaction rates and selectivity .

The biological activity of [BzMIM][DCA] is influenced by its interactions with biomolecules.

- Binding Mechanisms : The compound can form hydrogen bonds with proteins and nucleic acids, altering their structure and function. This binding can lead to either inhibition or activation of enzymatic activities depending on the context.

- Cell Signaling Modulation : Studies indicate that [BzMIM][DCA] can modulate key signaling pathways, influencing gene expression and cellular metabolism.

Cellular Effects

The impact of [BzMIM][DCA] on cellular processes is profound:

- Influence on Cellular Metabolism : It has been shown to affect metabolic pathways by interacting with enzymes and cofactors, which can alter metabolite levels.

- Dosage Effects : Research indicates that the effects of [BzMIM][DCA] vary significantly with dosage in animal models. Low doses may have negligible effects, while higher concentrations can lead to notable biochemical changes.

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study investigated the enzyme inhibition properties of [BzMIM][DCA]. The ionic liquid was found to inhibit specific enzymes involved in metabolic pathways when tested in vitro. The results indicated a dose-dependent response, with higher concentrations leading to significant inhibition.

Case Study: Cellular Metabolism Modulation

Another research effort focused on the modulation of cellular metabolism. The study revealed that [BzMIM][DCA] could enhance or suppress metabolic activity in various cell lines, suggesting its potential use in therapeutic applications .

Potential Applications

The unique properties of this compound open avenues for various applications:

- Drug Delivery Systems : Ongoing research explores its use as a vehicle for drug delivery due to its solubility properties.

- Antimicrobial Agent : Preliminary studies suggest potential antimicrobial activity against certain pathogens.

- Biomolecule Extraction : Its ability to selectively extract biomolecules makes it valuable in biotechnology .

Q & A

Basic: What synthetic methods are recommended for preparing 1-benzyl-3-methylimidazolium dicyanamide, and how can purity be optimized?

The most common method involves anion metathesis :

React 1-benzyl-3-methylimidazolium chloride with sodium dicyanamide in acetone at room temperature for 60 hours.

Filter precipitated NaCl/KCl and evaporate acetone under reduced pressure.

Verify reaction completeness via ¹H-NMR (e.g., absence of chloride peaks at δ 5.59 ppm for the benzyl group and δ 4.06 ppm for the methyl group) .

Yield optimization : Use a 10-15% molar excess of sodium dicyanamide and monitor reaction progress via conductivity measurements to detect residual chloride ions. Purity (>98%) is confirmed by NMR and mass spectrometry .

Basic: What are the key thermophysical properties of [BzMIM][DCA], and how are they experimentally determined?

Critical properties include:

- Density : 1.16 g/cm³ at 24°C (pycnometry or vibrating-tube densimeter) .

- Viscosity : 79 cP at 25°C (rotational viscometry, shear rates <100 s⁻¹ to avoid non-Newtonian effects) .

- Conductivity : 2.95 mS/cm at 30°C (impedance spectroscopy, 1 kHz–1 MHz frequency range) .

Best practices : Perform measurements under inert atmosphere (N₂/Ar) to prevent moisture absorption, which alters ionic interactions .

Basic: How is [BzMIM][DCA] utilized in separation processes, and what metrics define its efficiency?

[BzMIM][DCA] demonstrates high selectivity (S) and capacity (k) in separating:

- Hexane/hex-1-ene (S = 8.2 at 318 K).

- Cyclohexane/cyclohexene (S = 7.5 at 318 K).

Methodology :

Measure activity coefficients at infinite dilution (γ₁₃^∞) via gas-liquid chromatography using IL-coated capillary columns.

Calculate selectivity as and capacity as .

Compare with imidazolium-based ILs with [NTf₂]⁻ or [PF₆]⁻ anions for benchmarking .

Advanced: How do molecular interactions in [BzMIM][DCA] influence its electrochemical stability and conductivity?

The benzyl group introduces π-π interactions that stabilize the cation, while the dicyanamide anion ([DCA]⁻) forms weak hydrogen bonds with the imidazolium C2-H.

Experimental validation :

- DFT simulations : Calculate interaction energies (ΔE) between cation and anion. For [BzMIM][DCA], ΔE ≈ −350 kJ/mol, indicating moderate ion pairing.

- Electrochemical stability window : 4.1 V (vs. Ag/Ag⁺), determined via cyclic voltammetry at 10 mV/s scan rate .

Trade-off : Higher viscosity reduces conductivity; add co-solvents (e.g., acetonitrile) to enhance ion mobility without destabilizing the IL .

Advanced: What contradictions exist in reported phase equilibria data for [BzMIM][DCA]-containing systems, and how can they be resolved?

Discrepancies arise in liquid-liquid equilibrium (LLE) studies for ternary systems (e.g., [BzMIM][DCA] + toluene + heptane):

- At 313 K, some studies report complete miscibility, while others note biphasic behavior.

Resolution strategies :

Standardize water content (<50 ppm via Karl Fischer titration).

Use UV-Vis spectroscopy to detect trace impurities (e.g., chloride residues) that alter phase behavior.

Validate models (e.g., NRTL) using high-purity ILs and replicate conditions .

Advanced: How can computational methods predict [BzMIM][DCA]'s performance in catalytic applications?

Molecular dynamics (MD) simulations reveal:

- The benzyl group enhances substrate affinity in aromatic systems (e.g., styrene dimerization).

- [DCA]⁻ coordinates with metal catalysts (e.g., Pd²⁺), reducing activation energy by 15–20% compared to [PF₆]⁻.

Protocol :

Simulate solvation shells using OPLS-AA force fields.

Calculate radial distribution functions (RDFs) for cation-anion and ion-substrate pairs.

Correlate simulation results with experimental turnover frequencies (TOFs) .

Advanced: What are the challenges in measuring and interpreting [BzMIM][DCA]'s hygroscopicity, and how do they impact experimental reproducibility?

[BzMIM][DCA] is moderately hygroscopic (water uptake ≈ 1.2 wt% at 60% RH), which:

- Increases viscosity by up to 30%.

- Shifts NMR peaks (e.g., imidazolium C2-H from δ 9.21 to 9.18 ppm).

Mitigation : - Store ILs under vacuum (10⁻³ bar) with molecular sieves (3Å).

- Use Karl Fischer coulometry for real-time water content monitoring during electrochemical experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.